5-{[(4-hydroxyphenyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
Description
The compound 5-{[(4-hydroxyphenyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is a benzimidazol-2-one derivative featuring a 1,3-dimethylated core and a 4-hydroxyphenylamino methyl substituent at position 4.
Properties
Molecular Formula |
C16H17N3O2 |
|---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
5-[(4-hydroxyanilino)methyl]-1,3-dimethylbenzimidazol-2-one |
InChI |
InChI=1S/C16H17N3O2/c1-18-14-8-3-11(9-15(14)19(2)16(18)21)10-17-12-4-6-13(20)7-5-12/h3-9,17,20H,10H2,1-2H3 |
InChI Key |
PWHAXEXCQQLAQL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CNC3=CC=C(C=C3)O)N(C1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-hydroxyphenyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydroxybenzaldehyde with 1,3-dimethyl-2-aminobenzimidazole in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-{[(4-hydroxyphenyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The benzimidazole core can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated benzimidazole derivatives.
Scientific Research Applications
5-{[(4-hydroxyphenyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-{[(4-hydroxyphenyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with target proteins, while the benzimidazole core can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The benzimidazol-2-one scaffold is highly versatile, with substituents significantly influencing physicochemical and biological properties. Key analogs include:
Key Observations:
- Polarity and Solubility: The target compound’s hydroxyphenylamino methyl group enhances polarity compared to non-hydroxylated analogs (e.g., 5-amino or dimethylamino derivatives) . However, direct hydroxylation (as in 2-(4-hydroxyphenyl)-1H-benzimidazole) may offer greater aqueous solubility due to reduced steric hindrance .
- Lipophilicity: The dimethylamino substituent in increases logP, favoring membrane permeability, whereas the target compound balances moderate lipophilicity with hydrogen-bonding capacity.
- Thermal Stability: Nitro-substituted benzimidazol-2-ones (e.g., 5-[2'-(nitroxyethyl)nitramino]-4,6-dinitro derivatives) exhibit lower decomposition temperatures (199–201°C) due to destabilizing nitro groups . The target compound’s hydroxyphenyl group likely improves thermal stability compared to nitro analogs but may be less stable than non-polar derivatives like 1,3-dimethylated cores .
Biological Activity
The compound 5-{[(4-hydroxyphenyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C13H14N2O2
- IUPAC Name : this compound
This structure features a benzimidazole core with a hydroxyl group and an amino group that contribute to its biological properties.
Biological Activity Overview
Benzimidazole derivatives have been extensively studied for their pharmacological properties. The specific compound has shown potential in various biological activities:
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives. For instance:
- A study indicated that compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer) cells .
- The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, which is critical for its anticancer efficacy .
Antimicrobial Activity
The antimicrobial properties of benzimidazole derivatives are well-documented:
- In vitro studies revealed that related compounds demonstrated notable antibacterial activity against Gram-positive and Gram-negative bacteria. For example, derivatives showed minimum inhibitory concentrations (MICs) ranging from 12.5 to 250 µg/ml against pathogens like Staphylococcus aureus and Escherichia coli .
Case Studies
Several case studies have been documented regarding the biological efficacy of benzimidazole derivatives:
-
Study on Anticancer Activity :
- Objective : Evaluate the cytotoxic effects on colon cancer cells.
- Method : Caco-2 cells were treated with varying concentrations of the compound.
- Results : Significant reduction in cell viability was observed at higher concentrations (39.8% viability at 100 µM), indicating strong anticancer activity .
- Antimicrobial Efficacy Study :
The biological activities of benzimidazole derivatives are attributed to their ability to interact with biological macromolecules:
- Anticancer Mechanism : The compound may induce apoptosis through mitochondrial pathways and inhibit cell proliferation by disrupting cell cycle progression .
- Antimicrobial Mechanism : It is hypothesized that these compounds disrupt bacterial cell wall synthesis or interfere with DNA replication processes .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
